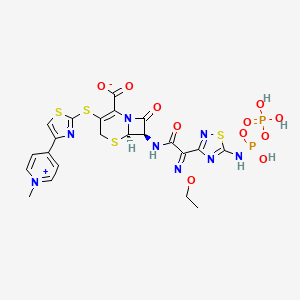
Ceftaroline Fosamil Di-phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceftaroline Fosamil Di-phosphonate is a prodrug of ceftaroline, a novel broad-spectrum cephalosporin antibiotic. It is primarily used for the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. This compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ceftaroline Fosamil Di-phosphonate involves several key steps:
Chloridization: The starting material, 7-phenylacetamide-3-hydroxy-3-cephalosporin-4-carboxylate-diphenylmethyl, undergoes chloridization.
Thioether Formation: The chloridized compound reacts with 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt at the C-3 site to form a thioether compound.
Deprotection: Carboxyl and amino protecting groups are removed using p-cresol and immobilized penicillinase, respectively.
Condensation Reaction: The thioether compound undergoes a C-7 site condensation reaction with an acylated AE-active ester.
Crystallization: The final product is obtained through crystallization in acetic acid after hydrolyzation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ceftaroline Fosamil Di-phosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound is rapidly converted into its active form, ceftaroline, in plasma by a phosphatase enzyme.
Beta-lactam Ring Hydrolysis: The beta-lactam ring of ceftaroline is hydrolyzed to form the microbiologically inactive, open-ring metabolite ceftaroline M-1.
Common Reagents and Conditions:
Phosphatase Enzyme: Used for the conversion of this compound to ceftaroline.
Aqueous Conditions: Hydrolysis reactions typically occur in aqueous environments.
Major Products:
Ceftaroline: The active form of the compound.
Ceftaroline M-1: An inactive metabolite formed through beta-lactam ring hydrolysis.
Scientific Research Applications
Ceftaroline Fosamil Di-phosphonate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: Investigated for its interactions with bacterial cell wall synthesis and resistance mechanisms.
Industry: Employed in the development of new antibacterial agents and formulations for clinical use.
Mechanism of Action
Ceftaroline Fosamil Di-phosphonate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) 1 through 3, blocking the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Ceftobiprole: Another fifth-generation cephalosporin with a similar spectrum of activity against Gram-positive and Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin used for treating a variety of bacterial infections.
Uniqueness: Ceftaroline Fosamil Di-phosphonate is unique due to its high affinity for penicillin-binding proteins, particularly PBP2a, which mediates methicillin resistance in Staphylococci. This makes it highly effective against methicillin-resistant Staphylococcus aureus, a significant advantage over other cephalosporins .
Properties
Molecular Formula |
C22H22N8O11P2S4 |
|---|---|
Molecular Weight |
764.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-[[hydroxy(phosphonooxy)phosphoryl]amino]-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H22N8O11P2S4/c1-3-40-26-13(16-25-21(47-28-16)27-42(35,36)41-43(37,38)39)17(31)24-14-18(32)30-15(20(33)34)12(9-44-19(14)30)46-22-23-11(8-45-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H5-,24,25,27,28,31,33,34,35,36,37,38,39)/b26-13+/t14-,19-/m1/s1 |
InChI Key |
IPMMEXHFTOVOPX-XHNDKCDBSA-N |
Isomeric SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


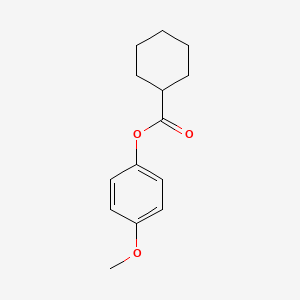
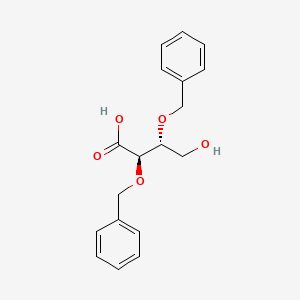

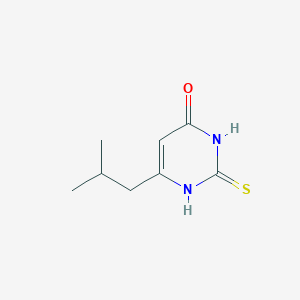
![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)

![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)

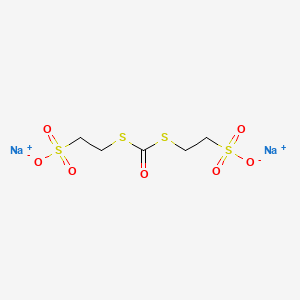
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
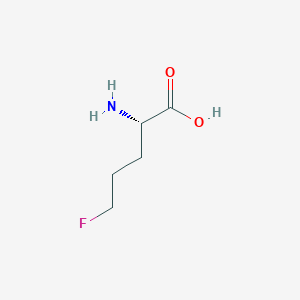
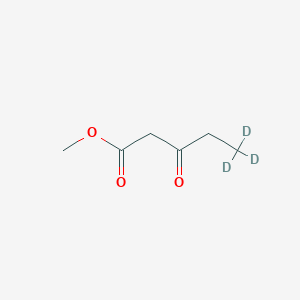
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
